(R)-(-)-Metalaxyl-D6
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Overview
Description
®-(-)-Metalaxyl-D6 is a deuterated analog of the fungicide metalaxyl. Metalaxyl is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot. The deuterated version, ®-(-)-Metalaxyl-D6, contains six deuterium atoms, which are isotopes of hydrogen. This modification can be useful in scientific research, particularly in studies involving metabolic pathways and environmental fate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Metalaxyl-D6 typically involves the incorporation of deuterium atoms into the metalaxyl molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of metalaxyl can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of ®-(-)-Metalaxyl-D6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
®-(-)-Metalaxyl-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-(-)-Metalaxyl-D6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(-)-Metalaxyl-D6 has several scientific research applications, including:
Metabolic Studies: The deuterium atoms in ®-(-)-Metalaxyl-D6 can be used as tracers in metabolic studies to track the compound’s fate in biological systems.
Environmental Fate Studies: Researchers use ®-(-)-Metalaxyl-D6 to study the environmental degradation and persistence of metalaxyl in soil and water.
Pharmacokinetics: The compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in living organisms.
Isotope Effects: Studies on isotope effects can provide insights into reaction mechanisms and the influence of deuterium on chemical reactions.
Mechanism of Action
The mechanism of action of ®-(-)-Metalaxyl-D6 involves its interaction with specific molecular targets in oomycetes. The compound inhibits the synthesis of ribosomal RNA, disrupting protein synthesis and ultimately leading to the death of the pathogen. The deuterium atoms do not significantly alter the mechanism of action but can provide valuable information in studies involving isotopic labeling.
Comparison with Similar Compounds
Similar Compounds
Metalaxyl: The non-deuterated version of ®-(-)-Metalaxyl-D6, widely used as a fungicide.
Metalaxyl-M: An enantiomer of metalaxyl with similar fungicidal properties.
Deuterated Pesticides: Other deuterated pesticides used in research for similar purposes.
Uniqueness
®-(-)-Metalaxyl-D6 is unique due to the presence of deuterium atoms, which can provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic and environmental studies, offering insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1/i1D3,2D3 |
InChI Key |
ZQEIXNIJLIKNTD-GMGXQYKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N([C@H](C)C(=O)OC)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Origin of Product |
United States |
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